3-(1H-Pyrazol-1-yl)propanohydrazide
Overview
Description
3-(1H-Pyrazol-1-yl)propanohydrazide is a compound used in scientific experiments due to its high biological activity and potential applications in various research fields. It has a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11) . This indicates that the compound contains a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.17 g/mol . It should be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Structural Analysis : The synthesis of pyrazole derivatives, including those related to 3-(1H-Pyrazol-1-yl)propanohydrazide, has been extensively studied. For instance, one study detailed the synthesis and conformational analysis of a new pyrazole derivative, highlighting the molecular and crystal structure determined by X-ray diffraction and the insights from full geometry optimizations and frequency calculations at the B3LYP/6-311++G(d,p) level (Channar et al., 2019). Such research provides foundational knowledge for the development of new materials and pharmaceuticals.
Biological Activities : Numerous studies have investigated the biological activities of pyrazole derivatives. Some compounds have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, research on eco-friendly one-pot synthesis of new pyrazolo[1,2-b]phthalazinediones showed significant antiproliferative efficacy on human hepatic cancer cell lines (Rashdan et al., 2018). This highlights the potential of such compounds in the development of new therapeutic agents.
Antioxidant Properties : The exploration of antioxidant properties in pyrazole derivatives has also been a focus. Some studies have synthesized and tested new compounds for their free-radical scavenging capacity, indicating potential utility in addressing oxidative stress-related diseases (Karrouchi et al., 2019).
Molecular Docking and Spectroscopic Studies : Advanced studies have utilized molecular docking and spectroscopic techniques to further understand the interaction mechanisms of pyrazole derivatives with biological targets. For instance, a study on (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its antidiabetic and antioxidant activities through in vitro evaluation and molecular docking studies (Karrouchi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-pyrazol-1-ylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLTYISUNMPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672494 | |
Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177300-40-1 | |
Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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